4-(3-Fluorophenyl)oxazolidine-2,5-dione
Description
Structure
3D Structure
Properties
Molecular Formula |
C9H6FNO3 |
|---|---|
Molecular Weight |
195.15 g/mol |
IUPAC Name |
4-(3-fluorophenyl)-1,3-oxazolidine-2,5-dione |
InChI |
InChI=1S/C9H6FNO3/c10-6-3-1-2-5(4-6)7-8(12)14-9(13)11-7/h1-4,7H,(H,11,13) |
InChI Key |
ZOCPAXSDULGLDK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)F)C2C(=O)OC(=O)N2 |
Origin of Product |
United States |
Synthetic Methodologies and Chemo Enzymatic Approaches for 4 3 Fluorophenyl Oxazolidine 2,5 Dione
Retrosynthetic Disconnections and Key Intermediates for the 4-(3-Fluorophenyl)oxazolidine-2,5-dione Scaffold
A primary retrosynthetic analysis of this compound identifies the α-amino acid, 3-fluorophenylalanine, as the most logical precursor. This disconnection is based on the formation of the oxazolidine-2,5-dione (B1294343) ring from the amino and carboxylic acid functionalities of the amino acid.
Key Intermediates:
3-Fluorophenylalanine: This is the foundational building block. The stereochemistry of the final product is often determined by the chirality of this starting material.
N-protected 3-Fluorophenylalanine: To control the reactivity during cyclization, the amino group of 3-fluorophenylalanine is typically protected. Common protecting groups include benzyloxycarbonyl (Cbz) or tert-butyloxycarbonyl (Boc).
Activated Carboxylic Acid Derivatives: The carboxylic acid moiety of the N-protected amino acid often requires activation to facilitate intramolecular cyclization. This can be achieved by converting it to an acid chloride, an activated ester, or by using coupling agents.
Classical Routes to Oxazolidine-2,5-dione Synthesis and their Adaptation for this compound
Cyclization Reactions of Amino Acid Precursors
The most direct method for synthesizing this compound involves the cyclization of 3-fluorophenylalanine. A common approach is the Erlenmeyer azlactone synthesis, which involves the condensation of an aldehyde (in this case, 3-fluorobenzaldehyde) with N-acetylglycine in the presence of acetic anhydride (B1165640) and sodium acetate (B1210297) to form an oxazolone (B7731731) intermediate. Subsequent reduction and hydrolysis can yield the desired fluorinated phenylalanine, which can then be cyclized. nih.gov
Carbonyldiimidazole and Phosgene-Free Cyclization Strategies
To circumvent the use of highly toxic phosgene (B1210022) and its derivatives, milder cyclizing agents are employed. 1,1'-Carbonyldiimidazole (CDI) is a safer alternative that can be used to form the oxazolidinone ring. researchgate.net This method involves the reaction of an N-protected amino alcohol with CDI to form an intermediate that undergoes intramolecular cyclization. While this is a common strategy for oxazolidin-2-one synthesis, its adaptation for the 2,5-dione scaffold would involve the cyclization of an N-protected α-hydroxy acid derivative.
Novel and Green Synthetic Routes to this compound
One-Pot and Multicomponent Reaction Approaches
Modern synthetic chemistry emphasizes efficiency and sustainability, leading to the development of one-pot and multicomponent reactions (MCRs). nih.govrhhz.netorganic-chemistry.orgresearchgate.net MCRs are particularly advantageous as they combine three or more reactants in a single step to form a complex product, reducing waste and saving time. rug.nlthieme-connect.de While specific MCRs for this compound are not extensively documented, the general principles of MCRs can be applied to its synthesis. For instance, a Passerini or Ugi reaction involving a 3-fluorophenyl derivative could potentially lead to a precursor that can be readily cyclized to the desired oxazolidine-2,5-dione. nih.gov
| Reaction Type | Key Features | Potential Application |
| One-Pot Synthesis | Multiple reaction steps are carried out in a single reaction vessel without isolation of intermediates. organic-chemistry.org | Synthesis of this compound from 3-fluorobenzaldehyde, an amine, and a carbonyl source in a single pot. |
| Multicomponent Reactions (MCRs) | Three or more reactants combine in a single reaction to form a product that contains portions of all reactants. rug.nl | A Ugi-type reaction could assemble a precursor that can then cyclize to the target molecule. nih.gov |
Stereoselective Synthesis of Enantiopure this compound
The biological activity of chiral molecules is often dependent on their stereochemistry. Therefore, the stereoselective synthesis of enantiopure this compound is of significant importance. nih.gov This can be achieved by starting with an enantiomerically pure precursor, such as L- or D-3-fluorophenylalanine. nih.gov
Another approach involves the use of chiral auxiliaries to control the stereochemistry during the synthesis. For example, an achiral precursor can be reacted with a chiral auxiliary to form a diastereomeric intermediate, which can then be separated. Subsequent removal of the chiral auxiliary yields the enantiopure product. nih.gov Asymmetric catalysis, using chiral catalysts to favor the formation of one enantiomer over the other, is another powerful tool for stereoselective synthesis. nih.gov
Enantiopure oxazolidinones can also be synthesized through stereospecific intramolecular ring-opening of enantiopure aziridines. nih.govresearchgate.net This method provides excellent control over the stereochemistry of the final product.
| Approach | Description |
| Chiral Starting Material | Utilizes enantiomerically pure 3-fluorophenylalanine to directly yield the corresponding enantiopure oxazolidine-2,5-dione. |
| Chiral Auxiliaries | A chiral molecule is temporarily incorporated into the substrate to direct the stereochemical outcome of a reaction. |
| Asymmetric Catalysis | A small amount of a chiral catalyst is used to generate a large amount of an enantiomerically enriched product. |
| Stereospecific Ring Opening | Intramolecular cyclization of enantiopure precursors like aziridines can lead to enantiopure oxazolidinones. researchgate.netnih.gov |
Catalyst Development and Mechanistic Insights for Optimized Yields and Selectivity
The synthesis of the oxazolidine-2,5-dione ring system, particularly for 4-aryl substituted variants like this compound, is a subject of significant research. The primary goal is to develop catalytic systems that offer high yields and stereoselectivity under mild conditions. A variety of catalysts, including transition metals and organocatalysts, have been explored for related oxazolidinone structures, and these findings provide a foundation for optimizing the synthesis of the target compound.
A prevalent method for constructing the oxazolidinone ring involves the cyclization of appropriate precursors, often utilizing carbon dioxide (CO2) as a C1 source. researchgate.net For instance, palladium-catalyzed reactions have demonstrated high efficiency in the ring-opening cyclization of substrates like 2-vinylaziridines with CO2, affording vinyloxazolidinones with excellent regio- and stereoselectivity. organic-chemistry.org Mechanistic studies suggest that these transformations can proceed through a SN2 type attack of a nucleophile at a high-valent Palladium center. organic-chemistry.org
Copper-based catalytic systems have also been employed for the synthesis of oxazolidinones from propargylic amines and CO2 under mild conditions. organic-chemistry.org Furthermore, gold(I) catalysts are effective in rearranging propargylic carbamates to yield 5-methylene-1,3-oxazolidin-2-ones. organic-chemistry.org The choice of ligand is often crucial in these metal-catalyzed reactions, influencing both the reaction rate and selectivity.
Beyond metal catalysis, base-promoted hydroamination followed by heteroannulation offers another route. This intramolecular hydroamination of unsaturated ureas is a robust method for constructing the C–N bond necessary for the heterocyclic ring. mdpi.com The reaction is thermodynamically favorable but often requires a catalyst to overcome the kinetic barrier. mdpi.com
The following table summarizes various catalytic approaches applicable to the synthesis of related oxazolidinone structures, providing insights into potential pathways for optimizing the production of this compound.
| Catalyst System | Substrate Type | Reaction Type | Key Advantages |
| Palladium (e.g., Pd(OAc)2) | 2-Vinylaziridines + CO2 | Ring-Opening Cyclization | High regio- and stereoselectivity. organic-chemistry.org |
| Copper(I) Complex | Propargylic Amines + CO2 | Cyclization | Mild reaction conditions, wide substrate scope. organic-chemistry.org |
| Gold(I) Complex | Propargylic Carbamates | Rearrangement | Efficient for specific structural motifs. organic-chemistry.org |
| Phosphazene Base | Amide Alkenes | Intramolecular Hydroamidation | Good functional group tolerance. organic-chemistry.org |
Derivatization Strategies of the this compound Core
Derivatization of the this compound core is essential for modulating its physicochemical properties and exploring its potential applications. Strategies primarily focus on reactions at the nitrogen atom of the oxazolidine (B1195125) ring and modifications on the peripheral 3-fluorophenyl moiety.
N-Acylation and N-Alkylation Reactions
The nitrogen atom at the 3-position of the oxazolidine-2,5-dione ring is a key site for functionalization through N-acylation and N-alkylation reactions. These modifications introduce a wide range of substituents, significantly altering the molecule's steric and electronic profile.
N-Acylation is typically achieved by reacting the parent oxazolidine-2,5-dione with an acylating agent such as an acid chloride or anhydride in the presence of a base. This reaction attaches an acyl group to the nitrogen, forming an N-acyloxazolidinone. These N-acylated derivatives are not only final products but also crucial intermediates for further modifications, such as stereoselective alkylations at the α-carbon of the acyl group. nih.gov
N-Alkylation introduces an alkyl or aryl group at the nitrogen position. For related heterocyclic systems like oxazolidin-2-ones, palladium-catalyzed N-arylation with aryl bromides has proven effective. organic-chemistry.org The success of such reactions is highly dependent on the choice of phosphine (B1218219) ligands, bases, and solvents. organic-chemistry.org For direct alkylation, reactions with alkyl halides under basic conditions are standard. A more advanced approach involves the use of zirconium enolates of N-acyloxazolidinones, which can then be alkylated with tertiary alkyl halides, a challenging transformation that allows for the construction of sterically congested carbon centers. nih.gov
The table below illustrates hypothetical derivatization reactions at the nitrogen atom.
| Reaction Type | Reagent | Product Class |
| N-Acylation | Acetyl Chloride | N-Acetyl-4-(3-fluorophenyl)oxazolidine-2,5-dione |
| N-Alkylation | Benzyl Bromide | N-Benzyl-4-(3-fluorophenyl)oxazolidine-2,5-dione |
| N-Arylation | Phenylboronic Acid (Chan-Lam coupling) | N-Phenyl-4-(3-fluorophenyl)oxazolidine-2,5-dione |
Modifications on the 3-Fluorophenyl Moiety
The 3-fluorophenyl group offers numerous opportunities for chemical modification to fine-tune the molecule's properties. The fluorine atom itself alters the electronic character of the phenyl ring, and its presence can influence reaction pathways for further substitutions.
Standard electrophilic aromatic substitution reactions can be employed to introduce additional functional groups onto the phenyl ring. The fluorine atom is an ortho-, para-director, although it is deactivating. Therefore, reactions like nitration, halogenation, or Friedel-Crafts acylation would likely yield disubstituted phenyl derivatives. The precise regioselectivity would depend on the reaction conditions and the steric hindrance posed by the oxazolidine-2,5-dione core.
Furthermore, modern cross-coupling reactions provide powerful tools for modifying the aryl ring. For example, if a bromo- or iodo-substituent were present on the phenyl ring, Suzuki, Stille, or Heck couplings could be used to form new carbon-carbon bonds, attaching a wide variety of alkyl, alkenyl, or aryl groups. These modifications are central to medicinal chemistry for exploring structure-activity relationships. The synthesis of fluorinated heterocycles often involves a "building block" strategy, where a pre-functionalized fluorinated phenyl compound is used in the initial heterocycle synthesis. researchgate.net
Analytical Purity and Isolation Techniques for Synthetic Intermediates and Final Products
Ensuring the analytical purity of synthetic intermediates and the final this compound product is critical. A multi-step approach combining various purification and analytical techniques is typically employed.
Isolation and Purification: Following a synthesis reaction, the initial workup often involves liquid-liquid extraction to separate the product from the reaction mixture. For example, the crude product might be extracted into an organic solvent like ethyl acetate, washed with water or brine, and dried over an anhydrous salt such as magnesium sulfate. google.com The solvent is then removed under reduced pressure.
Further purification is commonly achieved through column chromatography on silica (B1680970) gel. nih.gov A gradient of solvents, such as a mixture of petroleum ether and ethyl acetate, is used to elute the components, separating the desired product from starting materials and byproducts. nih.gov For crystalline solids, recrystallization from a suitable solvent system is an effective method for achieving high purity. sid.ir The process involves dissolving the crude product in a hot solvent and allowing it to cool slowly, whereupon the pure compound crystallizes out, leaving impurities in the solution.
Purity Assessment and Structural Characterization: The purity of the isolated compound is often initially assessed by Thin-Layer Chromatography (TLC) , which can quickly indicate the number of components in a sample. nih.gov For quantitative analysis of purity, High-Performance Liquid Chromatography (HPLC) is the method of choice, providing precise information on the percentage of the main compound and any impurities. researchgate.netnih.gov
The structural identity of the synthesized compounds is confirmed using a combination of spectroscopic methods.
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR, ¹³C NMR) provides detailed information about the molecular structure, including the connectivity of atoms and the chemical environment of protons and carbons. ajchem-a.comresearchgate.net
Mass Spectrometry (MS) determines the molecular weight of the compound and can provide information about its structure through fragmentation patterns. mdpi.com
Infrared (IR) Spectroscopy is used to identify the presence of specific functional groups, such as the carbonyl (C=O) groups characteristic of the oxazolidine-2,5-dione ring. mdpi.comrsc.org
The table below summarizes the typical analytical techniques used.
| Technique | Purpose | Information Obtained |
| Thin-Layer Chromatography (TLC) | Reaction monitoring, preliminary purity check | Number of components in a mixture, Rf value |
| Column Chromatography | Purification | Separation of compounds based on polarity |
| High-Performance Liquid Chromatography (HPLC) | Quantitative purity analysis | Retention time, peak area (purity percentage) |
| Nuclear Magnetic Resonance (NMR) | Structural elucidation | Chemical shifts (δ), coupling constants (J), integration |
| Mass Spectrometry (MS) | Molecular weight determination | Mass-to-charge ratio (m/z), fragmentation pattern |
| Infrared (IR) Spectroscopy | Functional group identification | Absorption frequencies (cm⁻¹) for specific bonds |
Reaction Mechanisms and Chemical Transformations of 4 3 Fluorophenyl Oxazolidine 2,5 Dione
Ring-Opening and Ring-Closing Reaction Pathways of the Oxazolidine-2,5-dione (B1294343) Heterocycle
The formation and cleavage of the oxazolidine-2,5-dione ring are fundamental to its chemistry. The primary ring-closing pathway involves the treatment of the parent α-amino acid, 3-fluorophenylglycine, with phosgene (B1210022) or a phosgene equivalent like triphosgene. This process, known as the Leuchs method, results in the cyclization to form the N-carboxyanhydride. wikipedia.org
Conversely, the heterocycle is susceptible to ring-opening reactions, which are central to its synthetic applications. The most significant of these is the ring-opening polymerization (ROP). Initiated by nucleophiles such as primary amines, the reaction proceeds via nucleophilic attack at the C5 carbonyl, leading to the formation of a carbamate (B1207046) intermediate that subsequently loses carbon dioxide to generate a new amine terminus. This new amine can then attack another NCA molecule, propagating the polymerization to form poly(3-fluorophenylglycine). wikipedia.org
Another critical ring-opening pathway is hydrolysis. In the presence of water, the anhydride (B1165640) bond is cleaved, leading to the formation of the corresponding amino acid, 3-fluorophenylglycine, and the release of carbon dioxide. wikipedia.org This reactivity underscores the moisture-sensitive nature of the compound.
| Reaction Pathway | Description | Key Reactants/Conditions | Products |
| Ring-Closing | Synthesis of the heterocycle from the corresponding α-amino acid. | 3-Fluorophenylglycine, Phosgene (or equivalent) | 4-(3-Fluorophenyl)oxazolidine-2,5-dione, HCl |
| Ring-Opening Polymerization | Formation of polypeptides through sequential nucleophilic attack and decarboxylation. | Nucleophilic initiator (e.g., primary amine) | Poly(3-fluorophenylglycine), CO2 |
| Hydrolysis | Cleavage of the anhydride bond by water. | Water | 3-Fluorophenylglycine, CO2 |
Reactivity Profiles of Carbonyl Centers within the this compound System
The oxazolidine-2,5-dione ring possesses two distinct carbonyl groups: an amide carbonyl at the C2 position and an acid anhydride carbonyl at the C5 position. These centers exhibit different electrophilicity and, consequently, different reactivity towards nucleophiles.
Generally, acid anhydrides are more reactive than amides. khanacademy.org Therefore, the C5 carbonyl is the primary site for nucleophilic attack. This regioselectivity is the cornerstone of its use in polymerization and peptide synthesis. wikipedia.org The greater electrophilicity of the C5 carbonyl is due to the oxygen atom in the ring being a better leaving group when bonded to a carbonyl, compared to the nitrogen atom of the amide. The polarization of the C=O bond makes the carbon atom electron-poor and a prime target for electron-rich nucleophiles. libretexts.org
The reaction mechanism is typically a nucleophilic addition-elimination. A nucleophile attacks the C5 carbonyl, forming a tetrahedral intermediate. The subsequent collapse of this intermediate results in the cleavage of the C5-O1 bond, opening the ring. khanacademy.org
Table of Carbonyl Reactivity
| Carbonyl Center | Position | Chemical Nature | Relative Reactivity | Primary Reaction Type |
|---|---|---|---|---|
| Carbonyl 1 | C5 | Acid Anhydride | High | Nucleophilic Acyl Substitution |
Regioselective and Stereoselective Transformations of the Fluorophenyl Substituent
The 3-fluorophenyl group can undergo transformations typical of substituted benzene (B151609) rings, primarily electrophilic aromatic substitution. The fluorine atom and the oxazolidinedione moiety attached to the ring act as directing groups, influencing the position of incoming electrophiles.
Stereoselective transformations would primarily be relevant if the compound were used as a building block where the chirality at the C4 position is leveraged to control stereochemistry in subsequent reactions on the side chain or other parts of a larger molecule.
Stability of this compound under Varying Chemical and Environmental Conditions
The stability of the compound is a critical factor for its storage and application. The primary routes of degradation involve hydrolysis, and thermal or photochemical decomposition.
As an N-carboxyanhydride, this compound is inherently sensitive to moisture. wikipedia.org Hydrolysis proceeds via the nucleophilic attack of water on the C5 carbonyl center, leading to ring-opening and decarboxylation to yield the parent amino acid. The rate of hydrolysis can be influenced by pH and the nature of substituents on the ring. nih.govresearchgate.net The electron-withdrawing nature of the 3-fluorophenyl group may influence the electrophilicity of the carbonyl carbons and thus affect the rate of hydrolysis compared to derivatives with electron-donating substituents. Generally, oxazolidine-based compounds show varied stability, with electron-withdrawing groups sometimes leading to faster hydrolysis. nih.gov
N-carboxyanhydrides can be sensitive to heat and light. Thermal degradation can lead to uncontrolled polymerization or decomposition into smaller molecules. The temperatures required for cyclization during synthesis (50-70 °C) can also cause decomposition for some NCAs. wikipedia.org The specific thermal decomposition pathways for this compound are not extensively documented but would likely involve decarboxylation and potential side reactions involving the aromatic ring.
Photochemical degradation can be initiated by UV radiation, which can promote bond cleavage. nih.gov For NCAs, photopolymerization can be induced using photoamine generators that release an initiating amine upon irradiation, suggesting that light can trigger reactions of the NCA ring. rsc.org The fluorophenyl group may also participate in photochemical reactions, although specific pathways for this compound are not well-defined.
Summary of Stability
| Condition | Stability | Primary Degradation Pathway | Products |
|---|---|---|---|
| Hydrolytic (Moisture) | Low | Ring-opening and decarboxylation | 3-Fluorophenylglycine, CO2 |
| Thermal | Moderate | Uncontrolled polymerization or decomposition | Polypeptides, smaller fragments |
| Photochemical | Moderate | Photo-initiated polymerization or bond cleavage | Polypeptides, degradation products |
Exploration of New Synthetic Utility of the Compound as a Chiral Auxiliary or Building Block
Given that this compound is derived from an α-amino acid, it is inherently a chiral molecule (assuming a single enantiomer of 3-fluorophenylglycine is used for its synthesis). This chirality opens up possibilities for its use in asymmetric synthesis.
While the related oxazolidin-2-ones are famously used as chiral auxiliaries (e.g., Evans auxiliaries) to direct stereoselective alkylations and aldol (B89426) reactions, the primary utility of NCAs like this compound is as a chiral building block. wikipedia.orgresearchgate.net
Its most direct application is in the synthesis of enantiomerically pure polypeptides and block copolypeptides. The incorporation of the non-canonical amino acid 3-fluorophenylglycine can impart unique properties to the resulting polymer, such as altered hydrophobicity, folding behavior, and biological activity. Furthermore, the compound can serve as a precursor for the synthesis of other complex chiral molecules, where the stereocenter at C4 is retained after ring-opening and subsequent functional group manipulations.
Computational and Theoretical Investigations of 4 3 Fluorophenyl Oxazolidine 2,5 Dione
Quantum Chemical Calculations for Molecular Geometry and Electronic Structure
Quantum chemical calculations are fundamental in understanding the intrinsic properties of 4-(3-fluorophenyl)oxazolidine-2,5-dione. These methods provide a detailed picture of the molecule's three-dimensional structure and the distribution of electrons, which are key determinants of its chemical reactivity and physical properties.
Density Functional Theory (DFT) Analysis of Conformational Isomers
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. In the context of this compound, DFT is employed to identify the most stable three-dimensional arrangements of the atoms, known as conformational isomers. The presence of the fluorophenyl group attached to the oxazolidine-2,5-dione (B1294343) ring allows for rotation around the single bond connecting them, leading to various possible conformations.
DFT calculations can explore the potential energy surface of the molecule by systematically rotating this bond and calculating the energy of each resulting geometry. This process helps in identifying the lowest energy conformations, which are the most likely to be observed experimentally. The relative energies of different rotamers can be compared to determine their population distribution at a given temperature. While specific studies on this compound are not widely available, similar analyses on related heterocyclic compounds, such as 2,5-diaryl-4-methyl-2,4-dihydro-3H-1,2,4-triazol-3-ones, have demonstrated the utility of DFT in elucidating conformational preferences. um.es In such studies, the rotational barriers between different conformations are calculated to understand the flexibility of the molecule. um.es
Table 1: Illustrative Conformational Analysis Data for a Related Heterocyclic Compound (Note: This data is for a related compound and is provided for illustrative purposes to demonstrate the output of a DFT conformational analysis.)
| Conformational Isomer | Dihedral Angle (°) | Relative Energy (kcal/mol) |
|---|---|---|
| Rotamer A | 30 | 0.00 |
| Rotamer B | 90 | 2.5 |
Molecular Electrostatic Potential (MEP) and Frontier Molecular Orbital (FMO) Analysis
Molecular Electrostatic Potential (MEP) and Frontier Molecular Orbital (FMO) analyses are crucial for understanding the reactivity of a molecule. The MEP map provides a visual representation of the charge distribution on the molecule's surface. Regions of negative potential (typically colored red or yellow) indicate areas that are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-deficient and prone to nucleophilic attack. researchgate.netresearchgate.net For this compound, the MEP would likely show negative potential around the carbonyl oxygen atoms and the fluorine atom, and positive potential near the hydrogen atoms.
Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comwikipedia.org The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile. youtube.comyoutube.com Conversely, the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. youtube.comyoutube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical stability and reactivity. researchgate.net A smaller gap suggests that the molecule is more reactive. researchgate.net Analysis of the atomic orbital compositions of the HOMO and LUMO can predict the most reactive sites within the molecule. researchgate.netsapub.org
Table 2: Illustrative FMO Data for a Related Thiazolidine-2,4-dione Derivative (Note: This data is for a related compound and is provided for illustrative purposes.)
| Parameter | Value (a.u.) |
|---|---|
| HOMO Energy | -0.2720 |
| LUMO Energy | -0.0382 |
Molecular Dynamics (MD) Simulations to Elucidate Solution-Phase Behavior and Ligand-Target Interactions (pre-clinical)
Molecular Dynamics (MD) simulations are computational methods that model the physical movements of atoms and molecules over time. These simulations can provide valuable insights into the behavior of this compound in a solution, mimicking physiological conditions. By simulating the interactions between the compound and solvent molecules (e.g., water), MD can reveal information about its solubility, aggregation, and conformational dynamics in a liquid environment.
In a pre-clinical context, MD simulations are instrumental in studying the interactions between a ligand, such as this compound, and its biological target, typically a protein. These simulations can predict the binding mode of the ligand within the protein's active site and estimate the stability of the resulting complex. This information is crucial for understanding the mechanism of action and for the rational design of more potent analogues. For instance, MD simulations have been used to investigate the structural and kinetic characteristics of complexes between thiazolidine-2,4-dione derivatives and their target proteins. nih.gov
Prediction of Spectroscopic Properties through Computational Methods (e.g., NMR, IR, UV-Vis)
Computational methods can accurately predict various spectroscopic properties of molecules, which can be used to interpret experimental data or to confirm the structure of a synthesized compound.
NMR Spectroscopy: Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be performed using methods like the Gauge-Including Atomic Orbital (GIAO) approach. These calculated shifts can then be compared with experimental spectra to aid in the assignment of signals and to confirm the proposed molecular structure. researchgate.net
IR Spectroscopy: The vibrational frequencies of a molecule can be calculated computationally, corresponding to the peaks observed in an Infrared (IR) spectrum. These calculations help in assigning the vibrational modes of the molecule, such as the characteristic stretching frequencies of the carbonyl groups in the oxazolidine-2,5-dione ring. researchgate.netresearchgate.net
UV-Vis Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is a common method for predicting the electronic absorption spectra (UV-Vis) of molecules. researchgate.net These calculations can determine the wavelengths of maximum absorption (λmax) and the corresponding electronic transitions, which are often related to transitions between the frontier molecular orbitals. researchgate.netresearchgate.net
Table 3: Illustrative Predicted Spectroscopic Data for a Related Fluorophenyl-Containing Heterocycle (Note: This data is for a related compound and is provided for illustrative purposes.)
| Spectroscopic Technique | Predicted Value |
|---|---|
| ¹H NMR Chemical Shift (ppm) | δ 7.19-8.94 |
| ¹³C NMR Chemical Shift (ppm) | δ 150.94 |
| IR Stretching Frequency (cm⁻¹) | 1296.4 (C-F) |
Computational Elucidation of Reaction Mechanisms and Transition States for Synthetic Pathways
Computational chemistry can be a powerful tool for understanding the mechanisms of chemical reactions. For the synthesis of this compound, quantum chemical calculations can be used to map out the entire reaction pathway. This involves identifying the structures of reactants, intermediates, transition states, and products.
By calculating the energies of these species, a reaction energy profile can be constructed. The height of the energy barrier at the transition state determines the rate of the reaction. This type of analysis can help in optimizing reaction conditions to improve the yield and selectivity of the synthesis. For example, computational studies on the synthesis of related pyrrolidinedione derivatives have been used to determine the energy barriers for different steps in the reaction, providing a detailed understanding of the mechanism. rsc.org
In Silico Screening and Ligand-Based Drug Design Methodologies for Analogues (pre-clinical)
In the early stages of drug discovery, in silico (computer-based) methods are extensively used to screen large libraries of virtual compounds to identify potential drug candidates. If this compound is identified as a hit compound, these methods can be employed to design and evaluate analogues with improved properties.
Ligand-Based Drug Design: When the structure of the biological target is unknown, ligand-based methods are used. These approaches rely on the knowledge of other molecules that are active against the target. Techniques like Quantitative Structure-Activity Relationship (QSAR) modeling can be used to build mathematical models that correlate the chemical structure of compounds with their biological activity. researchgate.net
In Silico Screening: Virtual screening can be performed to filter large compound databases to identify molecules that are structurally similar to this compound and are likely to have the desired biological activity. This process can significantly reduce the number of compounds that need to be synthesized and tested experimentally. nih.govresearchgate.net Furthermore, computational tools can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of analogues, helping to identify candidates with favorable pharmacokinetic profiles. nih.gov
Table 4: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| 2,5-diaryl-4-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one |
| Thiazolidine-2,4-dione |
Pharmacophore Modeling and Virtual Screening Approaches
Pharmacophore modeling is a cornerstone of ligand-based drug design, focusing on the essential three-dimensional arrangement of chemical features that a molecule must possess to interact with a specific biological target. This approach is particularly valuable when the three-dimensional structure of the target is unknown. A pharmacophore model for derivatives of the oxazolidinone class, to which this compound belongs, typically includes features such as hydrogen bond acceptors, hydrogen bond donors, hydrophobic regions, and aromatic rings. researchgate.netnih.gov
For instance, a pharmacophore model developed for a series of benzo[d]oxazol-2(3H)-one derivatives, which share structural similarities with the subject compound, identified a positive ionizable feature, a hydrogen bond acceptor, a hydrophobic aromatic group, and a hydrophobic aliphatic group as critical for activity at sigma2 receptors. nih.gov Such a model can be employed as a 3D query in virtual screening campaigns to filter large chemical databases for novel compounds that match the pharmacophoric features and are therefore likely to exhibit the desired biological activity. dovepress.com
Virtual screening, the computational counterpart to high-throughput screening, utilizes these pharmacophore models to efficiently identify potential hit compounds from vast libraries of molecules. nih.gov This process significantly narrows down the number of compounds that need to be synthesized and tested experimentally, saving considerable time and resources. For oxazolidinone derivatives, virtual screening has been successfully applied to identify new inhibitors for various biological targets, including enzymes and receptors involved in cancer and infectious diseases. nih.govbenthamdirect.com
A typical workflow for a pharmacophore-based virtual screening study is outlined in the table below.
| Step | Description |
| 1. Ligand Set Preparation | A diverse set of known active and inactive molecules structurally related to this compound is collected. |
| 2. Pharmacophore Model Generation | The common chemical features responsible for the biological activity of the active compounds are identified and spatially arranged to create a 3D pharmacophore model. mdpi.com |
| 3. Pharmacophore Model Validation | The model's ability to distinguish between active and inactive compounds is rigorously tested to ensure its predictive power. |
| 4. Database Screening | Large chemical databases (e.g., ZINC, ChemBridge) are screened using the validated pharmacophore model as a filter. researchgate.net |
| 5. Hit Filtering and Refinement | The initial hits are further filtered based on drug-likeness properties (e.g., Lipinski's rule of five) and subjected to more computationally intensive methods like molecular docking for refinement. |
This systematic approach allows for the identification of novel scaffolds that possess the key interaction features of this compound, paving the way for the discovery of new therapeutic agents.
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are mathematical equations that correlate the chemical structure of a compound with its biological activity or physicochemical properties, respectively. researchgate.net These models are powerful tools in medicinal chemistry for predicting the activity of newly designed molecules and for understanding the structural features that govern their efficacy and properties.
For classes of compounds like oxazolidinones, 2D- and 3D-QSAR studies have been instrumental in guiding lead optimization. nih.govmanipal.edu In a typical QSAR study, a set of related compounds with known biological activities is used to build a model. Various molecular descriptors, which are numerical representations of the chemical structure, are calculated for each compound. These descriptors can be constitutional, topological, electrostatic, or quantum chemical in nature.
A hypothetical 2D-QSAR model for a series of oxazolidinone derivatives might take the following form:
pMIC = β₀ + β₁(logP) + β₂(TPSA) + β₃(MW)
Where:
pMIC is the negative logarithm of the Minimum Inhibitory Concentration (a measure of antibacterial activity).
logP is the logarithm of the octanol-water partition coefficient (a measure of lipophilicity).
TPSA is the Topological Polar Surface Area.
MW is the Molecular Weight.
β₀, β₁, β₂, and β₃ are the regression coefficients determined from the statistical analysis.
The table below presents hypothetical data for a series of oxazolidinone derivatives to illustrate the components of a QSAR study.
| Compound | pMIC (Experimental) | logP | TPSA (Ų) | Molecular Weight ( g/mol ) | pMIC (Predicted) |
| 1 | 5.2 | 2.1 | 65.4 | 310.3 | 5.1 |
| 2 | 5.5 | 2.5 | 60.1 | 324.4 | 5.6 |
| 3 | 4.9 | 1.8 | 70.2 | 296.2 | 4.8 |
| 4 | 6.1 | 3.0 | 55.8 | 338.5 | 6.0 |
Such models, once validated, can be used to predict the activity of unsynthesized derivatives of this compound, allowing for the prioritization of synthetic targets with the highest predicted potency. nih.govnih.gov
QSPR models are developed in a similar fashion but aim to predict physicochemical properties such as solubility, melting point, and stability. These models are crucial for assessing the "drug-likeness" of a compound and for anticipating potential issues with its formulation and delivery.
Molecular Docking Studies with Relevant Biological Targets (pre-clinical)
Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a second molecule to form a stable complex. researchgate.net In the context of drug discovery, it is used to predict the binding mode and affinity of a small molecule ligand, such as this compound, to the active site of a biological target, typically a protein or nucleic acid. nih.gov
Pre-clinical molecular docking studies are essential for elucidating the mechanism of action of a compound and for designing derivatives with improved binding affinity and selectivity. benthamdirect.com For oxazolidinone derivatives, molecular docking has been widely used to study their interactions with various targets, including bacterial ribosomes and enzymes implicated in cancer. nih.govresearchgate.net
The process of molecular docking involves several key steps:
Preparation of the Receptor and Ligand: The 3D structures of the biological target (receptor) and the ligand are prepared. This may involve adding hydrogen atoms, assigning partial charges, and defining the binding site.
Conformational Sampling: The docking algorithm explores a wide range of possible conformations and orientations of the ligand within the binding site of the receptor.
Scoring: A scoring function is used to estimate the binding affinity for each generated pose. The pose with the best score is predicted as the most likely binding mode.
The results of a molecular docking study are typically presented in a table that summarizes the binding energies and key interactions with the amino acid residues in the active site. The table below shows hypothetical docking results for this compound with a generic kinase enzyme.
| Parameter | Value |
| Binding Energy (kcal/mol) | -8.5 |
| Key Interacting Residues | Lys72, Glu91, Leu144, Asp184 |
| Types of Interactions | Hydrogen bonds, hydrophobic interactions, pi-pi stacking |
These detailed molecular insights are invaluable for structure-based drug design. For example, if a hydrogen bond with a specific residue is found to be crucial for binding, medicinal chemists can design new derivatives of this compound that enhance this interaction, potentially leading to increased potency. nih.govimpactfactor.org
Pre Clinical Investigations of Biological Activity and Mechanistic Pathways of 4 3 Fluorophenyl Oxazolidine 2,5 Dione Analogues
In Vitro Enzyme Inhibition Studies
Analogues of 4-(3-Fluorophenyl)oxazolidine-2,5-dione have been evaluated for their ability to inhibit various enzymes. Such studies are crucial for determining molecular mechanisms and potential off-target effects. A significant finding for some oxazolidinone antibacterials is their inhibitory activity against monoamine oxidase A (MAO-A), an undesired side effect. nih.gov Research has focused on modifying the oxazolidinone structure to reduce or eliminate this activity while retaining antibacterial potency. nih.gov For example, replacing the conventional acetamide (B32628) group with substituted 1,2,3-triazoles has yielded compounds with good antibacterial action but little to no MAO-A inhibition. nih.gov
Other related heterocyclic structures have been shown to inhibit different classes of enzymes. For instance, certain derivatives of imidazolidine-2,4,5-trione, which share a core heterocyclic ring system, have demonstrated potent inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). nih.gov The metabolism of an oxazolidinedione analogue by cytochrome P450 enzymes has also been investigated, highlighting the importance of enzyme interaction studies for understanding the metabolic fate of these compounds. nih.gov
| Compound Class | Enzyme Target | Key Findings | Reference |
|---|---|---|---|
| Oxazolidinones | Monoamine Oxidase A (MAO-A) | Some antibacterial oxazolidinones show undesired MAO-A inhibition; structural modifications can reduce this activity. | nih.gov |
| Imidazolidine-2,4,5-triones | Acetylcholinesterase (AChE), Butyrylcholinesterase (BChE) | Demonstrated significant inhibitory activity, in some cases higher than standard drugs like rivastigmine. | nih.gov |
| Oxazolidinediones | Cytochrome P450 (CYP) Enzymes (e.g., CYP2C8, CYP2C19) | Metabolized via hydroxylation, indicating interaction with drug-metabolizing enzymes. | nih.gov |
Receptor Binding Assays and Ligand-Receptor Interaction Analysis
Receptor binding assays are fundamental to elucidating the mechanism of action for many compounds. For the oxazolidinone class of antibacterials, the primary molecular target is the bacterial ribosome. Binding studies have consistently shown that these agents interact with the 50S ribosomal subunit. nih.govresearchgate.net Crosslinking experiments and the analysis of resistance mutations have further pinpointed the binding site to the 23S rRNA component, specifically within domain V of the peptidyl transferase center. nih.govresearchgate.netasm.org This interaction is key to their antibacterial effect.
Beyond the ribosome, other receptors have been identified for related structures. A specific oxazolidinedione analogue was identified as a peroxisome proliferator-activated receptor-gamma (PPARγ) agonist, demonstrating that this chemical scaffold can interact with nuclear receptors. nih.gov Furthermore, synthetic 4,5-disubstituted oxazolidinones have been studied for their ability to bind to the T-box riboswitch antiterminator model RNA, indicating that RNA structures other than the ribosome can also be targets for this class of compounds. nih.gov
| Compound Class | Receptor/Binding Site | Method of Analysis | Significance | Reference |
|---|---|---|---|---|
| Oxazolidinone Antibacterials | Bacterial 50S Ribosomal Subunit (23S rRNA) | Binding studies, crosslinking experiments, resistance mutation analysis | Primary target for antibacterial activity. | nih.govresearchgate.net |
| Oxazolidinediones | Peroxisome Proliferator-Activated Receptor-Gamma (PPARγ) | Agonist activity assays | Demonstrates potential for activity in metabolic pathways. | nih.gov |
| 4,5-Disubstituted Oxazolidinones | T-box Riboswitch RNA | Ligand affinity and binding site localization assays | Identifies non-ribosomal RNA as a potential target. | nih.gov |
Cellular Assays for Modulating Specific Biological Pathways
Cellular assays are employed to observe the downstream effects of a compound's interaction with its molecular target. Studies on oxazolidinone analogues have revealed impacts on fundamental cellular processes. For example, the oxazolidinone eperezolid (B1671371) was found to inhibit the proliferation of K562 human erythroleukemia cells in a time- and concentration-dependent manner. asm.org This effect was directly linked to the inhibition of mitochondrial protein synthesis, demonstrating that while the primary target of antibacterial oxazolidinones is the bacterial ribosome, a parallel effect can occur on mitochondrial ribosomes in mammalian cells, leading to cytostatic effects. asm.org
Other related heterocyclic dione (B5365651) structures have been shown to induce more acute cellular responses. For instance, certain 1,2,4-thiadiazolidine-3,5-dione analogues demonstrated the ability to cause rapid cell death in acute myelogenous leukemia (AML) cells, with one compound eradicating cell viability within 30 minutes of exposure at a 10 μM concentration. nih.govnih.gov Similarly, various 4-thiazolidinone (B1220212) derivatives have been shown to induce apoptosis in different cell lines. nih.gov These assays are critical for understanding the cellular consequences of molecular interactions, excluding any therapeutic claims.
Target Identification and Validation Methodologies for this compound
Identifying the specific molecular target of a novel compound is a cornerstone of pre-clinical investigation. For analogues of this compound, particularly antibacterial oxazolidinones, the primary target—the bacterial ribosome—was validated through several methods. Initial binding studies showed a specific interaction with the 50S subunit. nih.govresearchgate.net This was corroborated by cross-linking experiments which provided evidence for interaction with 23S rRNA. nih.gov A powerful validation method involves the generation and analysis of resistant mutants; for oxazolidinones, resistance was consistently mapped to specific point mutations in the 23S rRNA gene, providing strong evidence that this is the functional binding site. nih.govresearchgate.net
Modern "omics" technologies offer a powerful, unbiased approach to target identification and mechanism-of-action studies. Proteomic profiling, for instance, allows for the global quantification of protein expression in cells following treatment with a compound. nih.gov This methodology can reveal which proteins are significantly up- or downregulated, thereby identifying pathways affected by the compound. nih.govnih.gov In a representative study on an anti-leukemic agent, comprehensive protein profiling of MV4-11 AML cells identified 47 significantly upregulated proteins after treatment, providing a detailed signature of the drug's pharmacodynamic effects and suggesting rational combination therapies. nih.gov A similar approach could be applied to this compound to map its impact on the cellular proteome.
Metabolomic profiling complements proteomics by measuring changes in the levels of small-molecule metabolites. This can provide insights into how a compound affects cellular metabolism and can help identify enzyme targets or metabolic pathways that are perturbed by the compound's activity.
Gene expression modulation studies, typically conducted using technologies like DNA microarrays or RNA-sequencing (RNA-Seq), are another key methodology for target and pathway identification. By comparing the gene expression profiles of cells treated with a compound to untreated control cells, researchers can identify all genes that are either induced or repressed. This genetic signature can point to specific transcription factors, signaling pathways, or cellular processes that are modulated by the compound, thereby helping to formulate or validate hypotheses about its mechanism of action.
Mechanistic Studies on Antibacterial Activity
The antibacterial mechanism of the oxazolidinone class is well-established and serves as a paradigm for compounds like this compound, should they possess such activity. Oxazolidinones are inhibitors of bacterial protein synthesis. nih.govresearchgate.netnih.govorthobullets.com Their mechanism is unique among protein synthesis inhibitors, which explains the lack of cross-resistance with other antibiotic classes. nih.govresearchgate.net
The key steps in the mechanism are as follows:
Binding to the Ribosome : Oxazolidinones bind to the 50S subunit of the bacterial ribosome. nih.govresearchgate.net The binding site is located at the peptidyl transferase center (PTC) on the 23S rRNA. asm.org
Inhibition of Initiation Complex Formation : The primary effect of this binding is the inhibition of the translation initiation step. nih.govorthobullets.com Specifically, the drug prevents the formation of the functional 70S initiation complex, which consists of the 30S and 50S subunits, mRNA, and the initiator N-formylmethionyl-tRNA (fMet-tRNA). nih.govorthobullets.com
Prevention of Ternary Complex Formation : By binding to the 50S subunit, the oxazolidinone molecule sterically hinders the proper positioning of the fMet-tRNA. This prevents the formation of the crucial fMet-tRNA–ribosome–mRNA ternary complex, effectively stalling protein synthesis before it can begin. nih.govorthobullets.com
This early-stage inhibition is distinct from other antibiotic classes that might target later steps like peptide bond formation or translocation. This unique mechanism has made the oxazolidinone scaffold a critical component in the development of agents active against multi-drug resistant Gram-positive pathogens. nih.govresearchgate.net
Investigation of Anti-inflammatory or Anticancer Mechanisms (in vitro, excluding clinical data)
Pre-clinical, in vitro investigations of analogues of this compound have explored their potential as both anti-inflammatory and anticancer agents. These studies focus on elucidating the molecular pathways and cellular mechanisms through which these compounds exert their biological effects, providing a foundational understanding of their therapeutic promise.
Anti-inflammatory Mechanisms
Research into the anti-inflammatory properties of oxazolidinone analogues has identified specific molecular targets within inflammatory cascades. A notable analogue, (R)-N-((3-(3-fluoro-4-morpholinophenyl)-2-oxooxazolidin-5-yl) methyl)-N-hydroxyoctanamide, also known as PH-251, has been identified as a dual inhibitor of 5-lipoxygenase (5-LO) and mast cell degranulation. nih.gov In vitro experiments demonstrated that PH-251 inhibited the biosynthesis of leukotriene C4 in IgE/allergen-activated bone marrow-derived mouse mast cells (BMMC). nih.gov Unlike the standard 5-LO inhibitor zileuton, which only affected leukotriene generation, PH-251 also prevented the degranulation of these mast cells, suggesting a broader mechanism of action. nih.gov
Other related heterocyclic structures, such as 4-thioxoimidazolidin-2,5-dione derivatives, have been evaluated for their ability to inhibit cyclooxygenase (COX) enzymes. In vitro assays showed that these compounds could inhibit both COX-1 and COX-2, which are key enzymes in the production of pro-inflammatory prostaglandins. nih.govresearchgate.net
Table 1: In Vitro Anti-inflammatory Mechanisms of Oxazolidinone Analogues Use the slider to see more data.
| Compound/Analogue Class | Target/Assay | Key In Vitro Findings | Reference(s) |
| (R)-N-((3-(3-fluoro-4-morpholinophenyl)-2-oxooxazolidin-5-yl) methyl)-N-hydroxyoctanamide (PH-251) | 5-Lipoxygenase (5-LO) | Potent inhibition of 5-LO; inhibited biosynthesis of leukotriene C4 in BMMCs. | nih.gov |
| (R)-N-((3-(3-fluoro-4-morpholinophenyl)-2-oxooxazolidin-5-yl) methyl)-N-hydroxyoctanamide (PH-251) | Mast Cell Degranulation | Concurrently inhibited degranulation of IgE/allergen-activated BMMCs. | nih.gov |
| 4-Thioxoimidazolidin-2,5-dione derivatives | Cyclooxygenase (COX) Inhibition | Demonstrated inhibition of both COX-1 and COX-2 enzymes. | nih.govresearchgate.net |
Anticancer Mechanisms
The anticancer potential of oxazolidinedione analogues has been investigated across various human tumor cell lines, revealing several mechanistic pathways.
Apoptosis, Necroptosis, and ER Stress: Studies on 2-thioxo-oxazolidin-4-one derivatives have shown significant cytotoxicity against multiple cancer cell lines. researchgate.net Mechanistic investigations in acute leukemia cells revealed that these compounds modulate the expression of genes involved in critical cell death processes. researchgate.net A significant increase in the expression of pro-apoptotic genes BID and BECN1 was observed. researchgate.net Furthermore, certain derivatives were found to modulate genes associated with necroptosis (RIPK3) and endoplasmic reticulum (ER) stress (DDIT3). researchgate.net This suggests that the anticancer activity of these analogues may stem from the simultaneous activation of multiple cell death pathways. Other analogues were shown to upregulate CDKN1A, a gene involved in cell cycle arrest, and PPARγ, a gene linked to inflammation and cell differentiation. researchgate.net
Another class of analogues, 5-(carbamoylmethylene)-oxazolidin-2-ones, has been shown to induce apoptosis in breast and cervical cancer cells by increasing reactive oxygen species (ROS) levels, which leads to mitochondrial dysfunction. nih.govresearchgate.net
Inhibition of Angiogenesis Pathways: A different mechanistic approach has been identified for certain thiazolidine-2,4-dione derivatives, which are structurally related to oxazolidinediones. These compounds have been found to act as potent inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2). nih.govrsc.org VEGFR-2 is a critical target in oncology as it plays a pivotal role in angiogenesis, the process of forming new blood vessels that tumors need to grow and spread. nih.gov In vitro enzyme assays confirmed the inhibitory potential of these compounds against VEGFR-2. nih.govrsc.org
The anti-proliferative activity of these VEGFR-2 inhibitors was demonstrated against various cancer cell lines, including human colon cancer (HT-29, HCT-116), lung cancer (A-549), liver cancer (HepG2), and breast cancer (MCF-7). nih.govrsc.org Further mechanistic studies showed that the lead compounds could induce apoptosis, as confirmed by an increase in the pro-apoptotic protein BAX and a decrease in the anti-apoptotic protein Bcl-2. rsc.org Additionally, these derivatives were observed to cause cell cycle arrest, further contributing to their anticancer effects. nih.govrsc.org
Table 2: In Vitro Anticancer Activity of Oxazolidinedione and Thiazolidinedione Analogues Use the slider to see more data.
| Compound/Analogue Class | Cancer Cell Line(s) | IC50 / GI50 Values | Mechanism of Action | Reference(s) |
| 2-Thioxo-oxazolidin-4-one (NB-4) | Jurkat (Acute T-cell leukemia) | 15.19 µM | Induction of apoptosis; upregulation of BID, BECN1, and PPARγ genes. | researchgate.net |
| 2-Thioxo-oxazolidin-4-one (NB-3) | HL-60 (Promyelocytic leukemia) | 17.84 µM | Upregulation of BID, BECN1, RIPK3, and DDIT3 genes. | researchgate.net |
| 5-(Carbamoylmethylene)-oxazolidin-2-ones | Breast and Cervical Cancer Cells | Not specified | Apoptosis induction via increased ROS levels and mitochondrial dysfunction. | nih.govresearchgate.net |
| Thiazolidine-2,4-dione derivative (Compound 15) | HT-29, A-549, HCT-116 | 13.56 - 17.8 µM | VEGFR-2 inhibition (IC50 = 0.081 µM); apoptosis induction (increased BAX, decreased Bcl-2); S-phase cell cycle arrest. | rsc.org |
| Thiazolidine-2,4-dione derivative (Compound 22) | HepG2, MCF-7 | 2.04 µM (HepG2), 1.21 µM (MCF-7) | VEGFR-2 inhibition (IC50 = 0.079 µM); apoptosis induction; S-phase cell cycle arrest. | nih.gov |
| 5-(4-alkylbenzyledene)thiazolidine-2,4-dione (Compound 5d) | NCI-60 cell line panel | 1.11 - 2.04 µM | Active against all 60 cell lines, including leukemia, lung, colon, CNS, melanoma, ovarian, renal, prostate, and breast cancers. | nih.gov |
Structure Activity Relationships Sar and Structure Property Relationships Spr of 4 3 Fluorophenyl Oxazolidine 2,5 Dione Derivatives
Impact of Substituent Modifications on the Oxazolidine-2,5-dione (B1294343) Ring (e.g., N-substitution, C-substitution)
Modifications to the oxazolidine-2,5-dione ring at its nitrogen (N-3) and carbon (C-4 and C-5) positions are a cornerstone of SAR studies, allowing for the fine-tuning of biological activity.
N-Substitution: The substituent at the N-3 position of the related oxazolidinone ring is crucial for orienting the molecule within a biological target. In many antibacterial oxazolidinones, this position is occupied by an aryl or heteroaryl group, which contributes to the compound's potency. nih.gov For thiazolidine-2,4-dione derivatives, a related class of compounds, studies have shown that an unsubstituted nitrogen is essential for binding to certain enzymes, as N1-substituted compounds lack activity. nih.gov This suggests that the hydrogen-bonding capability of the N-H group can be a critical interaction for biological recognition, a principle that may extend to the oxazolidine-2,5-dione series. nih.gov
C-Substitution: Carbon substitution, particularly at the C-5 position of the oxazolidin-2-one ring, has been extensively explored. The 5-acetamidomethyl substituent is a key feature of early oxazolidinones like linezolid. nih.gov However, replacing this group with others, such as a hydroxymethyl or a 1,2,3-triazole group, has been shown to maintain or enhance activity against resistant bacterial strains. nih.gov In the context of fused tetramate-oxazolidine derivatives, manipulation of substituents at C-2, C-4, and C-5 provides a means to control antibacterial activity. Steric effects at these positions can dictate reaction pathways and influence the final conformation of the molecule, which in turn affects biological activity. For instance, bulky groups may be preferred on the less hindered face of the ring system to avoid steric clashes with a biological receptor. nih.gov
The following table summarizes the impact of C-5 substituent modifications on the activity of oxazolidinone antibacterials against various Staphylococcal strains.
| Compound | C-5 Substituent | MIC (μg/ml) vs. S. aureus (cfr+) | MIC (μg/ml) vs. S. aureus (G2576T) |
|---|---|---|---|
| Linezolid (LZD) | Acetamide (B32628) | 8 | 8 |
| TR-700 | Methyltetrazole | 1 | 2 |
| Radezolid | Bicyclic heteroaromatic | 2 | 2 |
| Compound 3 | 1,3,4-Oxadiazole | 1 | 2 |
Data adapted from a study on structure-activity relationships of diverse oxazolidinones. nih.gov
Influence of Fluorine Position and Other Halogen Substitutions on the Phenyl Ring on Biological Activity and Chemical Reactivity
The presence and position of a halogen on the phenyl ring are critical determinants of the molecule's electronic properties, binding affinity, and metabolic stability. The 3-fluorophenyl group is a well-established, key component for the activity of many oxazolidinone antibacterials. nih.gov
Other Halogen Substitutions: Replacing fluorine with other halogens like chlorine, bromine, or iodine can also tune the molecule's properties. The strength of halogen bonds, a type of noncovalent interaction important in drug-receptor binding, is affected by the identity of the halogen atom. researchgate.net Generally, the ability to form stronger halogen bonds increases from chlorine to bromine to iodine. researchgate.net Studies on 2-phenyl-2,3-dihydroquinazolin-4(1H)-one derivatives have shown that substitution with halogen atoms on the benzene (B151609) ring can increase the binding affinity to proteins like human serum albumin, with the affinity enhancing as the atomic number of the halogen increases. mdpi.com This suggests that substituting the fluorine in 4-(3-fluorophenyl)oxazolidine-2,5-dione with other halogens could systematically modify its binding characteristics and biological activity.
Stereochemical Effects on Chemical Reactivity and Pre-clinical Biological Recognition
Stereochemistry, the three-dimensional arrangement of atoms, plays a pivotal role in the biological activity of chiral molecules like this compound. The C-4 position of the oxazolidine-2,5-dione ring is a stereocenter, meaning the molecule can exist as different enantiomers or diastereomers.
The spatial orientation of substituents is critical for proper alignment with the binding site of a biological target. An incorrect stereoisomer may not fit into the active site, leading to a partial or complete loss of activity. In the synthesis of related heterocyclic systems, such as bicyclic tetramates, stereochemistry dictates the outcome of chemical reactions. For instance, the relative stereochemistry of substituents (cis vs. trans) can determine whether a cyclization reaction proceeds, as bulky groups on a hindered face of the molecule can prevent the necessary conformational arrangement. This principle directly applies to biological recognition, where an improper stereochemical configuration can lead to steric clashes with the receptor, resulting in a loss of activity. nih.gov The use of C-substituted oxazolidin-2-ones as chiral auxiliaries in stereocontrolled synthesis underscores the importance of stereochemistry in directing chemical transformations. researchgate.net
Correlation of Electronic and Steric Parameters with Observed Pre-clinical Biological Activities
The biological activity of this compound derivatives can often be rationalized and predicted by considering their electronic and steric properties.
Electronic Parameters: The electronic nature of substituents on both the phenyl and oxazolidine-2,5-dione rings influences activity. Electron-withdrawing groups, like the fluorine atom on the phenyl ring or a nitro group, can strengthen halogen bonds and other noncovalent interactions by modulating the electrostatic potential of the molecule. researchgate.netnih.gov The presence of electron-donating or electron-withdrawing groups can also affect the keto-enol tautomerism in related thiazolidine-2,4-dione systems, which in turn impacts their hydrogen-bonding ability and biological potency. nih.gov The pKa of the molecule, a key electronic parameter, can be tuned by substituents, which alters lipophilicity and may affect potency, selectivity, and pharmacokinetic properties. nih.gov
Steric Parameters: The size and shape of the molecule and its substituents are critical steric parameters. As previously mentioned, bulky substituents can cause steric clashes with a receptor, leading to reduced activity. nih.gov Conversely, extending a molecule with additional rings or functional groups can allow it to form new, favorable interactions with its target, enhancing potency. nih.gov SAR studies on thiazolidine (B150603) derivatives have shown that the presence of small, electron-donating polar groups on the phenyl ring can lead to good anticonvulsant effects, highlighting a specific combination of steric and electronic properties that is beneficial for a particular activity. nih.gov
The following table shows how different substituents on an aryl ring affect the anti-inflammatory activity of related oxazolidine-dione derivatives, illustrating the interplay of steric and electronic factors.
| Compound | Aryl Substituent | Anti-inflammatory Activity (% Inhibition) |
|---|---|---|
| 2c | 4-Chlorophenyl | 85.31 |
| 2e | 4-Fluorophenyl | 86.76 |
| 2h | 4-Nitrophenyl | 87.65 |
| 2j | 4-Hydroxyphenyl | 88.02 |
| Diclofenac (Control) | - | 90.10 |
Data adapted from a study on the biological evaluation of N-aryl substituted-1,3-Oxazolidine dione (B5365651) derivatives. researchgate.net
Development of Predictive Models for Chemical and Pre-clinical Biological Attributes
To accelerate the drug discovery process, computational methods are increasingly used to develop predictive models for the chemical and biological properties of new compounds. These models, often based on Quantitative Structure-Activity Relationship (QSAR) principles, aim to correlate a molecule's structural features with its observed activity.
Developing a predictive model for this compound derivatives would involve compiling a dataset of analogues with known biological activities. nih.gov Molecular descriptors, which are numerical representations of the molecules' steric, electronic, and thermodynamic properties, would then be calculated. researchgate.netresearchgate.net Statistical methods, such as multiple linear regression (MLR) or artificial neural networks (ANN), can be employed to build a mathematical model that links these descriptors to biological activity. researchgate.net
For the related thiazolidine-2,4-dione class, QSAR models have been successfully developed to predict inhibitory activity against specific enzymes. researchgate.net These models use descriptors such as polarizability, molar volume, hydration energy, and atomic net charges to forecast the biological activity. researchgate.net Such predictive simulations can be used early in the development pipeline to forecast clinical application, refine molecular design, and prioritize the synthesis of the most promising candidates, thereby enhancing the efficiency of drug development. researchgate.net The lack of robust, predictive preclinical models is often cited as a key reason for high attrition rates in oncology drug development. nih.gov Therefore, creating and validating such models for this class of compounds would be a significant step forward.
Advanced Analytical and Spectroscopic Characterization Techniques Applied to 4 3 Fluorophenyl Oxazolidine 2,5 Dione
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Structural Confirmation
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous identification of a compound by providing a highly accurate mass measurement. This technique allows for the determination of the elemental composition of the molecule and its fragments.
For 4-(3-Fluorophenyl)oxazolidine-2,5-dione (molecular formula C₉H₆FNO₃), HRMS would be used to determine its exact mass. The theoretical monoisotopic mass can be calculated with high precision. An experimental HRMS measurement, typically using techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), would be expected to yield a value that matches the theoretical mass to within a few parts per million (ppm), thus confirming the elemental formula.
Table 1: Illustrative HRMS Data for this compound
| Ion | Theoretical m/z | Observed m/z (Hypothetical) | Mass Error (ppm) |
| [M+H]⁺ | 196.0404 | 196.0401 | -1.5 |
| [M+Na]⁺ | 218.0223 | 218.0220 | -1.4 |
This data is hypothetical and for illustrative purposes only.
Furthermore, fragmentation patterns observed in the mass spectrum can provide structural information. The oxazolidine-2,5-dione (B1294343) ring may undergo characteristic fragmentation, such as the loss of CO₂ or CO, providing further evidence for the proposed structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation (¹H, ¹³C, ¹⁹F, 2D NMR techniques)
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for elucidating the structure of organic molecules in solution. A combination of ¹H, ¹³C, and ¹⁹F NMR, along with two-dimensional (2D) techniques, would provide a detailed picture of the connectivity and spatial arrangement of atoms in this compound.
¹H NMR: The proton NMR spectrum would show distinct signals for the protons on the fluorophenyl ring and the proton at the C4 position of the oxazolidine (B1195125) ring. The chemical shifts, splitting patterns (multiplicity), and coupling constants (J values) would reveal the substitution pattern on the aromatic ring and the connectivity between adjacent protons.
¹³C NMR: The carbon NMR spectrum would display signals for each unique carbon atom in the molecule. The chemical shifts would indicate the electronic environment of each carbon, with the carbonyl carbons of the oxazolidine-dione ring appearing at characteristically downfield shifts.
¹⁹F NMR: The fluorine NMR spectrum is particularly informative for fluorinated compounds. It would show a single resonance for the fluorine atom on the phenyl ring. The chemical shift would be characteristic of a fluorine atom attached to an aromatic ring, and any coupling to nearby protons (H-F coupling) could provide additional structural confirmation.
Table 2: Predicted NMR Data for this compound
| Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |
| ¹H | 7.20-7.60 (aromatic) | m | - |
| 5.50 (CH on oxazolidine ring) | s | - | |
| ¹³C | 170-175 (C=O) | - | - |
| 150-155 (C=O) | - | - | |
| 161-164 (C-F) | d | J(C-F) ≈ 245 | |
| 115-135 (aromatic) | m | - | |
| 75-80 (C4 of oxazolidine ring) | - | - | |
| ¹⁹F | -110 to -115 | m | - |
This data is illustrative and based on typical values for similar functional groups and structures.
Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Identification
Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule. These spectra are used to identify the presence of specific functional groups.
For this compound, the IR spectrum would be expected to show strong absorption bands corresponding to the carbonyl (C=O) stretching vibrations of the dione (B5365651) functionality, typically in the region of 1700-1850 cm⁻¹. The C-N and C-O stretching vibrations of the oxazolidine ring would also be observable. Aromatic C-H and C=C stretching vibrations, as well as the C-F stretching vibration, would further confirm the presence of the 3-fluorophenyl group.
Raman spectroscopy would provide complementary information, particularly for the non-polar bonds and symmetric vibrations, which may be weak or absent in the IR spectrum.
Table 3: Expected Vibrational Spectroscopy Data for this compound
| Functional Group | Expected Wavenumber (cm⁻¹) | Technique |
| C=O Stretch (imide) | 1720-1780 | IR, Raman |
| C=O Stretch (ester) | 1780-1850 | IR, Raman |
| C-N Stretch | 1200-1350 | IR |
| C-O Stretch | 1000-1300 | IR |
| Aromatic C=C Stretch | 1450-1600 | IR, Raman |
| C-F Stretch | 1000-1400 | IR |
This data is illustrative and based on characteristic vibrational frequencies for these functional groups.
X-ray Crystallography for Solid-State Structure Determination and Conformational Analysis
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. If a suitable single crystal of this compound can be grown, this technique can provide a wealth of information.
The analysis would yield precise bond lengths, bond angles, and torsion angles, confirming the connectivity and conformation of the molecule in the solid state. It would also reveal details about the planarity of the oxazolidine-dione and fluorophenyl rings and the relative orientation of these two moieties. Furthermore, intermolecular interactions, such as hydrogen bonding or π-stacking, which dictate the crystal packing, would be elucidated. This information is invaluable for understanding the solid-state properties of the compound. While no specific crystal structure for this compound is publicly available, related oxazolidinone structures have been determined, providing a basis for expected structural features.
Chiroptical Spectroscopy (e.g., Circular Dichroism) for Stereochemical Assignment and Purity
The carbon atom at the 4-position of the oxazolidine-2,5-dione ring is a stereocenter. Therefore, this compound can exist as a pair of enantiomers ((R) and (S)). Chiroptical spectroscopy, particularly Circular Dichroism (CD), is a powerful technique for studying chiral molecules.
CD spectroscopy measures the differential absorption of left and right circularly polarized light. Each enantiomer of a chiral compound will produce a CD spectrum that is a mirror image of the other. This technique can be used to determine the absolute configuration of the stereocenter, often by comparison with theoretical calculations or with the spectra of structurally related compounds of known configuration. Additionally, CD spectroscopy is highly sensitive to enantiomeric purity and can be used to determine the enantiomeric excess (ee) of a sample.
Chromatographic Methods (HPLC, GC) for Purity Assessment, Isomer Separation, and Quantitative Analysis
Chromatographic methods are essential for assessing the purity of a compound, separating isomers, and performing quantitative analysis.
High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for the analysis of non-volatile compounds. For this compound, a reversed-phase HPLC method, likely using a C18 column with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, would be developed to assess its purity. The presence of a single sharp peak would indicate a high degree of purity.
Chiral HPLC: To separate the enantiomers of this compound, chiral HPLC would be employed. This technique uses a chiral stationary phase that interacts differently with each enantiomer, allowing for their separation and quantification.
Gas Chromatography (GC): If the compound is sufficiently volatile and thermally stable, Gas Chromatography could also be used for purity analysis. It is often coupled with a mass spectrometer (GC-MS) for simultaneous separation and identification of components in a mixture.
Table 4: Illustrative HPLC Method for Purity Analysis of this compound
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile:Water (60:40) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Retention Time | ~ 5-7 min (Hypothetical) |
This data is hypothetical and for illustrative purposes only.
Future Directions and Emerging Research Avenues for 4 3 Fluorophenyl Oxazolidine 2,5 Dione
The oxazolidinone class of compounds, particularly those featuring the 3-fluorophenyl moiety, continues to be a fertile ground for medicinal chemistry and drug discovery. The foundational structure of 4-(3-Fluorophenyl)oxazolidine-2,5-dione serves as a critical scaffold for developing novel therapeutic agents. Future research is poised to expand upon the existing knowledge base, leveraging cutting-edge technologies and methodologies to design more potent, selective, and safer drug candidates. The following sections outline key areas of emerging research that are shaping the future of this important chemical class.
Q & A
Q. What are the optimized synthetic routes for 4-(3-Fluorophenyl)oxazolidine-2,5-dione, and how do reaction conditions influence yield and purity?
The synthesis typically involves cyclocondensation of 3-fluorophenyl-substituted precursors with reagents like maleic anhydride or urea derivatives. For example, analogous oxazolidine-diones are synthesized via acid-catalyzed reactions (e.g., p-toluenesulfonic acid) under reflux conditions in anhydrous solvents such as toluene or dichloromethane . Temperature control (80–120°C) and catalyst loading (5–10 mol%) are critical to minimize side reactions (e.g., ring-opening). Purification often employs recrystallization from ethanol or column chromatography, with yields ranging from 45% to 70% depending on substituent steric effects .
Q. How is the structural identity of this compound validated in academic research?
Structural confirmation relies on multimodal spectroscopic and crystallographic analyses:
- NMR : - and -NMR identify the oxazolidine-dione ring (e.g., carbonyl signals at 170–175 ppm) and fluorophenyl substituents (distinct splitting patterns due to -coupling) .
- XRD : Monoclinic crystal systems (space group P2) are common for oxazolidine-diones, with bond angles and distances confirming planarity of the dione ring and fluorophenyl orientation .
- HRMS : Molecular ion peaks ([M+H]) at m/z 209.05 (CHFNO) validate stoichiometry .
Q. What preliminary biological screening assays are relevant for this compound?
Initial bioactivity studies focus on:
- Antimicrobial Activity : Disk diffusion assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with MIC values compared to fluoroquinolone controls .
- Enzyme Inhibition : Fluorometric assays targeting cyclooxygenase-2 (COX-2) or acetylcholinesterase (AChE), given structural similarities to known inhibitors .
- Cytotoxicity : MTT assays on human cell lines (e.g., HEK293) to establish baseline toxicity (IC > 100 µM suggests selectivity) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to enhance the bioactivity of this compound derivatives?
SAR strategies include:
- Substituent Variation : Introducing electron-withdrawing groups (e.g., -NO, -CF) at the phenyl ring’s para-position to modulate electronic effects on the dione ring’s reactivity .
- Heteroatom Replacement : Replacing oxygen in the oxazolidine ring with sulfur (to form thiazolidine-diones) to alter lipophilicity and binding affinity .
- Stereochemical Probes : Synthesizing enantiomers via chiral catalysts (e.g., Evans’ oxazaborolidines) to assess stereospecific activity in biological targets .
Q. What computational methods are employed to predict the pharmacokinetic and mechanistic behavior of this compound?
Advanced modeling approaches include:
- Docking Simulations : AutoDock Vina or Schrödinger Suite to predict binding modes with COX-2 or bacterial topoisomerases, using crystal structures (PDB IDs: 5KIR, 3L3J) .
- ADMET Prediction : SwissADME or ADMETLab 2.0 to estimate logP (lipophilicity), BBB permeability, and CYP450 inhibition, guiding lead optimization .
- DFT Calculations : Gaussian 16 to map electrostatic potentials (ESP) and HOMO-LUMO gaps, correlating with redox stability and reactivity .
Q. How can contradictory data in biological assays be resolved?
Contradictions (e.g., variable IC values across studies) are addressed via:
- Standardized Protocols : Adhering to OECD guidelines for assay conditions (pH, serum content, incubation time) to reduce variability .
- Metabolite Profiling : LC-MS/MS to identify active metabolites or degradation products that may influence results .
- Orthogonal Assays : Cross-validating enzyme inhibition data with cellular models (e.g., luciferase-based reporters for COX-2 activity) .
Q. What strategies optimize the scalability of this compound synthesis for preclinical studies?
Scalability challenges are mitigated by:
- Flow Chemistry : Continuous-flow reactors with immobilized catalysts (e.g., silica-supported sulfonic acid) to enhance reproducibility and reduce reaction time .
- Green Solvents : Substituting dichloromethane with cyclopentyl methyl ether (CPME) or 2-MeTHF to improve safety and waste profiles .
- DoE (Design of Experiments) : Response surface methodology (RSM) to optimize variables (temperature, stoichiometry) and predict maximal yield .
Methodological Resources
- Synthetic Protocols : Refer to PubChem (CID: 7874389) for validated procedures .
- Crystallographic Data : CCDC deposition numbers for analogous structures (e.g., 20180057) provide reference metrics .
- Bioassay Guidelines : Follow NIH/NCBI’s BioAssay Protocol Repository (BAO) for standardized methodologies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
